2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid
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Overview
Description
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of naphthalene derivatives, followed by hydroxylation and methoxylation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,3,5-trimethoxyxanthone: Another polycyclic aromatic compound with similar methoxy and hydroxy groups.
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone: Shares structural similarities and potential biological activities.
Uniqueness
2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and acetic acid groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18O6 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H18O6/c1-8-5-10-11(20-2)7-12(21-3)16(22-4)14(10)15(19)9(8)6-13(17)18/h5,7,19H,6H2,1-4H3,(H,17,18) |
InChI Key |
DWJMMCFFPFAVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CC(=O)O)O)C(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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